Hnash

Ribonucleotide Reductase Competitive Inhibition Mechanism of Action

Hnash (NSAH, naphthyl salicylic acyl hydrazone) is a unique non-nucleoside, reversible, competitive inhibitor of human ribonucleotide reductase (hRR) that binds to the hRRM1 catalytic site (Kd 37 µM; PDB: 5TUS). Unlike nucleoside analogs (e.g., gemcitabine) or radical scavengers (e.g., hydroxyurea), Hnash offers selective hRRM1 targeting with significantly lower cytotoxicity against normal proliferating cells. This makes it an exceptional research tool for clean dissection of hRR biology, S-phase progression, and DNA replication stress without confounding off-target effects. Ideal for medicinal chemistry optimization, assay development, and in vivo studies where low normal-cell toxicity is critical.

Molecular Formula C18H14N2O3
Molecular Weight 306.32
CAS No. 1099592-35-4
Cat. No. B609654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHnash
CAS1099592-35-4
SynonymsNSAH;  Naphthyl salicylic acyl hydrazone; 
Molecular FormulaC18H14N2O3
Molecular Weight306.32
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O
InChIInChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11+
InChIKeyZZSJOLDICPVVAV-YBFXNURJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hnash (CAS 1099592-35-4): A Non-Nucleoside RNR Inhibitor with Defined Competitive Binding and Cellular Activity for Procurement Selection


Hnash (also referred to as NSAH, naphthyl salicylic acyl hydrazone) is a synthetic small molecule identified as a reversible and competitive non-nucleoside inhibitor of human ribonucleotide reductase (hRR) [1]. It acts by binding to the catalytic site (C-site) of the hRRM1 subunit with a defined dissociation constant (Kd) of 37 µM, distinguishing it from nucleoside analog inhibitors [2]. The compound demonstrates a cell-free IC50 of 32 µM and a cell-based IC50 of approximately 250 nM .

Procurement Precision: Why Hnash Cannot Be Simply Replaced by Other In-Class RNR Inhibitors


The ribonucleotide reductase (RNR) inhibitor class encompasses structurally and mechanistically diverse compounds, including nucleoside analogs (e.g., gemcitabine, clofarabine), radical-scavenging small molecules (e.g., hydroxyurea), and metal-chelating thiosemicarbazones (e.g., Triapine) [1]. Direct interchange of Hnash (NSAH) with these alternatives is scientifically unsound due to distinct binding modalities, mechanisms of action, and consequent therapeutic indices [2]. For instance, gemcitabine and clofarabine are nucleoside analogs that target both hRRM1 and DNA polymerases, leading to a poor therapeutic index from DNA chain termination [3]. Hydroxyurea quenches the essential tyrosyl radical in the R2 subunit, while Triapine inhibits the M2 subunit via iron chelation [4]. In contrast, Hnash is a non-nucleoside, competitive inhibitor that binds reversibly to the hRRM1 C-site, offering a unique selectivity profile and demonstrating significantly lower cytotoxicity against normal proliferating cells compared to gemcitabine [5]. These mechanistic divergences translate into quantifiable differences in potency, selectivity, and potential for off-target toxicity, rendering generic substitution invalid for rigorous research applications.

Hnash Product-Specific Quantitative Evidence: Head-to-Head Comparisons and Verifiable Differentiation from Alternative RNR Inhibitors


Distinct Non-Nucleoside Competitive Mechanism Differentiates Hnash from Nucleoside Analogs

Hnash functions as a reversible, competitive inhibitor that binds specifically to the catalytic site (C-site) of the hRRM1 subunit, a mechanism fundamentally distinct from nucleoside analog inhibitors like gemcitabine and clofarabine which act as mechanism-based inactivators after incorporation into DNA [1]. Steady-state kinetic analysis confirmed the competitive mode of inhibition, with Hnash increasing the apparent Km for substrate without affecting Vmax [2].

Ribonucleotide Reductase Competitive Inhibition Mechanism of Action

Defined Binding Affinity (Kd) for hRRM1 C-Site Provides a Quantitative Baseline for Structure-Activity Studies

The apparent dissociation constant (Kd) of Hnash for the hRRM1 C-site was determined to be 37.4 µM using isothermal titration calorimetry (ITC), offering a precise thermodynamic parameter for comparative analysis with analogs [1]. This value is crucial for rationalizing potency differences among naphthyl salicyl acyl hydrazone derivatives, such as the improved affinity seen in TMU27a [2].

Binding Affinity Drug Design Ribonucleotide Reductase

Cellular Potency Within Twofold of Gemcitabine with Significantly Reduced Cytotoxicity to Normal Progenitor Cells

In growth inhibition assays across multiple cancer cell lines, Hnash exhibited an IC50 value within twofold of gemcitabine, indicating comparable anticancer efficacy [1]. Critically, in contrast to gemcitabine, Hnash demonstrated little to no cytotoxicity against normal mobilized peripheral blood progenitor cells [2].

Cancer Cell Lines Cytotoxicity Therapeutic Index

Crystal Structure of Hnash-hRRM1 Complex Provides Unique Structural Insights for Rational Analog Design

A 2.66-Å resolution crystal structure of Hnash bound to hRRM1 has been solved, revealing its binding pose at the catalytic site [1]. This structural information details both common and unique contacts with the enzyme compared to natural NDP substrates, providing an atomic-level blueprint that is unavailable for many other RNR inhibitor scaffolds [2].

X-ray Crystallography Structure-Based Drug Design Ribonucleotide Reductase

Differential Effect on dNTP Pools: Selective Depression of dATP and dGTP Confirms On-Target Cellular Activity

Treatment of cells with Hnash led to a selective depression of dATP and dGTP levels within the dNTP pool, resulting in early S-phase cell cycle arrest [1]. This pharmacodynamic response is a direct consequence of hRR inhibition and is distinct from the broader nucleotide pool imbalances caused by nucleoside analogs [2].

dNTP Pool Cell Cycle Pharmacodynamics

Optimal Scientific and Industrial Applications for Hnash Based on Verified Evidence


Use as a Chemical Probe for Investigating hRRM1-Dependent Biology with Reduced Normal Cell Toxicity

Hnash is ideally suited as a research tool to dissect the specific cellular consequences of hRRM1 inhibition without the confounding cytotoxicity associated with nucleoside analogs. Its defined competitive mechanism and selective dNTP pool effects allow for clean interrogation of RNR's role in S-phase progression and DNA replication stress [1]. The low toxicity against normal progenitor cells [2] makes it particularly valuable for long-term in vitro studies and for in vivo models where maintaining animal welfare is a priority.

Scaffold for Rational Structure-Based Drug Design and Optimization

The availability of a high-resolution crystal structure of Hnash bound to its target (PDB: 5TUS) [1] and a precisely measured Kd value (37.4 µM) [2] positions this compound as an exceptional starting point for medicinal chemistry optimization. Researchers can leverage this data to computationally design and synthesize derivatives with improved binding affinity, enhanced selectivity, or better pharmacokinetic properties, as demonstrated by the subsequent development of higher-affinity analogs like TMU27a [3].

Positive Control for Development and Validation of Novel Non-Nucleoside RNR Inhibitor Assays

Given its well-characterized cell-free (IC50 = 32 µM) and cell-based (IC50 ≈ 250 nM) potency [1], Hnash serves as an excellent positive control for biochemical and cellular assays aimed at identifying or characterizing new non-nucleoside inhibitors of hRR. Its reversible, competitive nature and defined pharmacodynamic signature (depression of dATP and dGTP) [2] provide a reliable benchmark for assay development and validation, ensuring robust and reproducible screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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